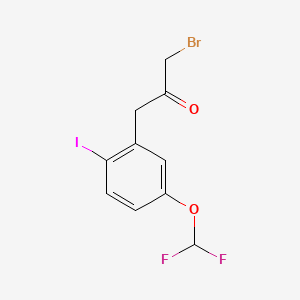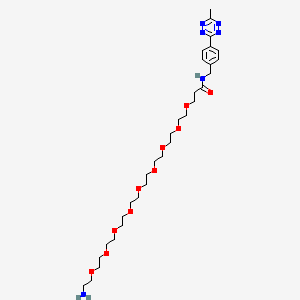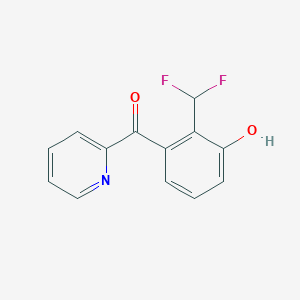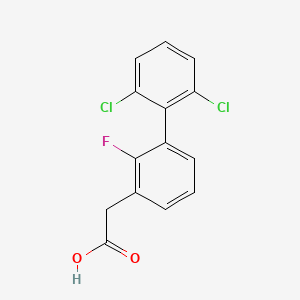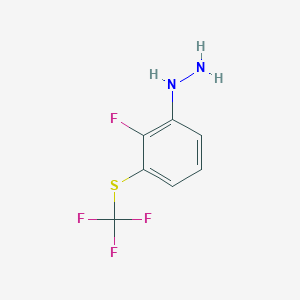
1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F4N2S and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of fluorine and trifluoromethylthio groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of 1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-fluoro-3-(trifluoromethylthio)aniline with hydrazine hydrate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities are explored for drug development and biochemical studies.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets in biological systems. The fluorine and trifluoromethylthio groups enhance its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine can be compared with other fluorinated hydrazines and trifluoromethyl-substituted compounds:
1-(2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine hydrochloride: Similar structure but different substitution pattern.
3-(Trifluoromethyl)phenyl isocyanate: Contains a trifluoromethyl group but different functional group (isocyanate).
2-Fluoro-3-(trifluoromethyl)benzyl alcohol: Similar fluorinated aromatic structure but different functional group (alcohol). The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and trifluoromethylthio groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H6F4N2S |
|---|---|
Poids moléculaire |
226.20 g/mol |
Nom IUPAC |
[2-fluoro-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2S/c8-6-4(13-12)2-1-3-5(6)14-7(9,10)11/h1-3,13H,12H2 |
Clé InChI |
YOHOTGYHVWPGBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)SC(F)(F)F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




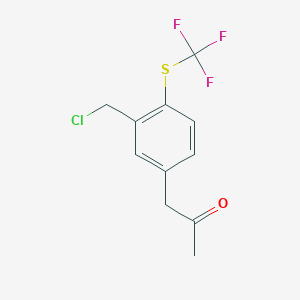
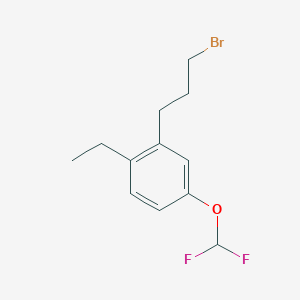
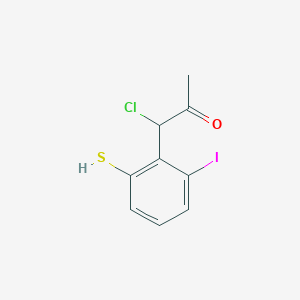
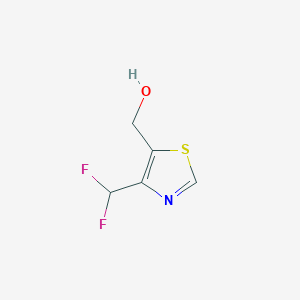

![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)

